REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([Cl:10])=[N:8][C:7]([Cl:11])=[CH:6][N:5]=1)([OH:3])=[O:2].[C:12](=O)([O-])O.[Na+].CI.CN(C)C=O>C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[CH3:12][O:2][C:1]([C:4]1[C:9]([Cl:10])=[N:8][C:7]([Cl:11])=[CH:6][N:5]=1)=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=NC=C(N=C1Cl)Cl
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous saturated sodium chloride solution, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(N=C1Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 245 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |